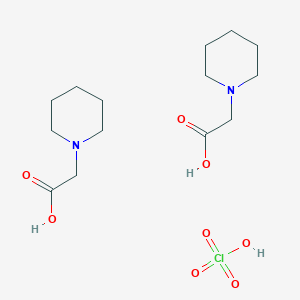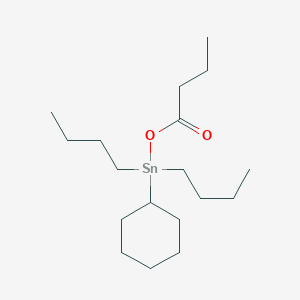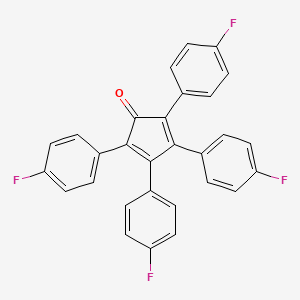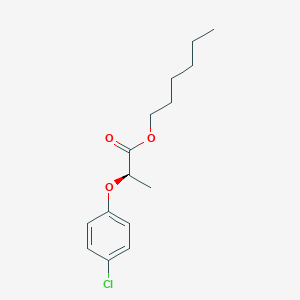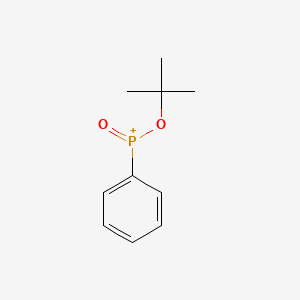![molecular formula C17H18S2 B12548489 2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane CAS No. 143796-80-9](/img/structure/B12548489.png)
2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane is an organic compound that features a biphenyl core with an ethyl group at the 4’ position and a 1,3-dithiolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-bromoethylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Dithiolane Ring: The 1,3-dithiolane ring can be introduced by reacting the biphenyl compound with 1,3-dithiolane-2-thione in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form a sulfone.
Reduction: The biphenyl core can be reduced to form a cyclohexyl derivative.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane-1,1-dioxide.
Reduction: Formation of 2-(4’-Ethylcyclohexyl)-1,3-dithiolane.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane exerts its effects is largely dependent on its interaction with molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the dithiolane ring can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethylbiphenyl: Lacks the dithiolane ring, making it less versatile in terms of chemical reactivity.
1,1’-Biphenyl-4-ylmethanol: Contains a hydroxyl group instead of the dithiolane ring, leading to different chemical properties.
4-Ethyl-1,1’-biphenyl-2-ylamine: Contains an amine group, which can engage in different types of chemical reactions compared to the dithiolane ring.
Uniqueness
2-(4’-Ethyl[1,1’-biphenyl]-4-yl)-1,3-dithiolane is unique due to the presence of both the biphenyl core and the dithiolane ring, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
143796-80-9 |
|---|---|
Formule moléculaire |
C17H18S2 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
2-[4-(4-ethylphenyl)phenyl]-1,3-dithiolane |
InChI |
InChI=1S/C17H18S2/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-18-11-12-19-17/h3-10,17H,2,11-12H2,1H3 |
Clé InChI |
PZBMLZJBLMKJKW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C3SCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


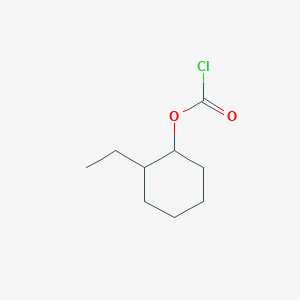

![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)
